3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid
Description
Properties
IUPAC Name |
3-[(2,5-difluorophenyl)sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2S/c15-11-4-5-12(16)13(7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVVSLYNWJZWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CSC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid typically involves the reaction of 2,5-difluorothiophenol with a suitable benzoic acid derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated difluorophenyl derivatives.
Scientific Research Applications
3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid with five analogs, focusing on structural variations, biological activity, and pharmacological relevance.
Table 1: Structural and Functional Comparison
Key Findings
Positional Isomerism Effects :
- The position of the difluorophenyl group significantly impacts bioactivity. For example, 4-(2,5-difluorophenyl)benzoic acid (dFPB6) exhibits weaker suppression of Staphylococcus aureus virulence compared to the C3-substituted target compound, likely due to steric hindrance at the C4 position .
Functional Group Modifications: Substitution of the sulfanylmethyl group with a pyrrolidinone ring () introduces conformational rigidity, enhancing receptor-binding specificity in protease inhibition studies . Replacement of the carboxylic acid with a methyl ester () improves membrane permeability, a common strategy in prodrug design .
Linker Diversity :
- The hydrazone linker in ’s compound increases antimicrobial potency against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that extended conjugation systems enhance target engagement .
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in ’s compound amplifies electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets . In contrast, the aminophenyl group in ’s analog may facilitate hydrogen bonding in CNS targets .
Biological Activity
3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety substituted with a sulfanyl group and a difluorophenyl ring. The presence of the difluoro group is significant as it can enhance the lipophilicity and bioavailability of the compound, potentially affecting its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The difluorophenyl group may contribute to enhanced activity against various bacterial strains, including drug-resistant ones.
- Anti-inflammatory Effects : Compounds containing benzoic acid derivatives have shown promise in reducing inflammation in various models, suggesting that this compound may also possess anti-inflammatory properties.
- Cytotoxicity : Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines. The cytotoxicity profile of this compound remains to be fully elucidated but warrants investigation based on structural analogs.
The exact mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the sulfanyl group may interact with various cellular targets, influencing pathways related to inflammation and cell proliferation.
Antimicrobial Activity
A study conducted on structurally similar compounds revealed that derivatives with sulfur substitutions exhibited significant antimicrobial effects against Gram-positive bacteria. For instance, compounds showed minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus . This suggests that this compound could exhibit comparable or enhanced antimicrobial activity.
Cytotoxicity Evaluation
In a cytotoxicity evaluation involving various cancer cell lines, compounds with similar structural features were assessed for their potential as anticancer agents. For example, certain derivatives demonstrated cytotoxicity with CC50 values in the low micromolar range against HeLa cells . Further studies are needed to determine the specific cytotoxic profile of this compound.
| Compound | Cell Line | CC50 (μM) |
|---|---|---|
| Compound A | HeLa | 29.7 |
| Compound B | HeLa | 27.3 |
| This compound | TBD |
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic substitution or thiol-Michael addition reactions. For example:
- Step 1 : React 3-(bromomethyl)benzoic acid with 2,5-difluorothiophenol in the presence of a base (e.g., KCO) to form the sulfanyl-methyl linkage.
- Step 2 : Optimize reaction temperature (40–80°C) and solvent polarity (DMF or THF) to enhance nucleophilicity and minimize side reactions.
Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of bromomethyl precursor to thiol) and using anhydrous conditions to prevent hydrolysis .
Basic Question: What analytical techniques are critical for characterizing the purity and structure of this compound?
Answer:
- HPLC-PDA : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm (method adapted from fluorinated benzoic acid analyses) .
- NMR : H and F NMR confirm substitution patterns; C NMR verifies the sulfanyl-methyl bridge.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS expected m/z: 294.03 [M-H]) .
Advanced Question: How do steric and electronic effects of the 2,5-difluorophenyl group influence the compound’s reactivity in further derivatization?
Answer:
The ortho -fluorine atoms introduce steric hindrance, reducing nucleophilic attack at the sulfur atom. Conversely, the para -fluorine enhances electron-withdrawing effects, stabilizing intermediates in esterification or amidation reactions. Computational studies (DFT) suggest that fluorination lowers the LUMO energy by ~1.2 eV, facilitating electrophilic substitutions at the benzoic acid moiety .
Advanced Question: What strategies resolve contradictions in biological activity data across different assay systems?
Answer:
- Meta-Analysis : Compare IC values from enzyme inhibition assays (e.g., COX-2) against cellular uptake studies, adjusting for membrane permeability differences due to the sulfanyl group’s lipophilicity.
- Control Experiments : Use deuterated analogs (e.g., benzoic acid-d) to confirm target engagement versus off-target effects .
- Structural-Activity Relationship (SAR) : Correlate fluorine positioning with activity using analogs like 3,5-difluoro derivatives .
Advanced Question: How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?
Answer:
- Hydrolysis Studies : Incubate at pH 3–9 (25–50°C) to identify acid/base-catalyzed cleavage of the sulfanyl-methyl bond.
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; monitor via LC-MS for hydroxylated or defluorinated byproducts.
- Microbial Degradation : Use soil microcosms enriched with Pseudomonas spp. to assess biodegradation rates under aerobic/anaerobic conditions .
Advanced Question: What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2) to model binding poses. Fluorine atoms may form halogen bonds with backbone carbonyls.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfanyl-methyl group in hydrophobic binding pockets.
- QSAR Models : Train datasets on fluorinated benzoic acid derivatives to predict logP and pKa values, which influence bioavailability .
Basic Question: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at -20°C in amber vials to prevent thermal decomposition of the sulfanyl group.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the benzoic acid moiety.
- Solvent : Dissolve in DMSO (for biological assays) or dry DMF (for synthetic applications) to enhance shelf life (>12 months) .
Advanced Question: How do isotopic labeling (e.g., 13^{13}13C, 19^{19}19F) strategies aid in metabolic pathway tracing?
Answer:
- F NMR Tracking : Incorporate F labels at the 2,5-difluorophenyl ring to monitor metabolic transformations in vivo without background interference.
- LC-MS/MS with C-Labels : Use uniformly C-labeled benzoic acid precursors to identify phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation from fluorinated aromatic compounds.
- Ventilation : Use fume hoods for synthesis steps involving thiols (malodorous and toxic).
- Waste Disposal : Neutralize acidic waste with NaHCO before disposal in halogenated solvent containers .
Advanced Question: How can retrosynthetic analysis streamline the development of novel analogs?
Answer:
- Retrosynthesis Tools : Apply AI-driven platforms (e.g., Pistachio or Reaxys) to identify one-step routes from commercially available precursors like 2,5-difluorothiophenol and 3-bromomethylbenzoic acid.
- Scaffold Hopping : Replace the sulfanyl group with sulfonyl or sulfonamide moieties to modulate solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
